molecular formula C13H9F3N2O2 B1388622 2-(3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1214378-50-3

2-(3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1388622
CAS No.: 1214378-50-3
M. Wt: 282.22 g/mol
InChI Key: NIWCIXMJDNERGM-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a compound that features a pyridine ring substituted with a trifluoromethyl group and another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivatives and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can

Properties

IUPAC Name

2-[3-pyridin-3-yl-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-4-10(8-2-1-3-17-6-8)11(18-7-9)5-12(19)20/h1-4,6-7H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWCIXMJDNERGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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